

# Application Notes: Spectrophotometric Determination of Albumin Using Bromocresol Green

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## Compound of Interest

Compound Name: Bromocresol green (sodium salt)

Cat. No.: B10823021

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## Introduction

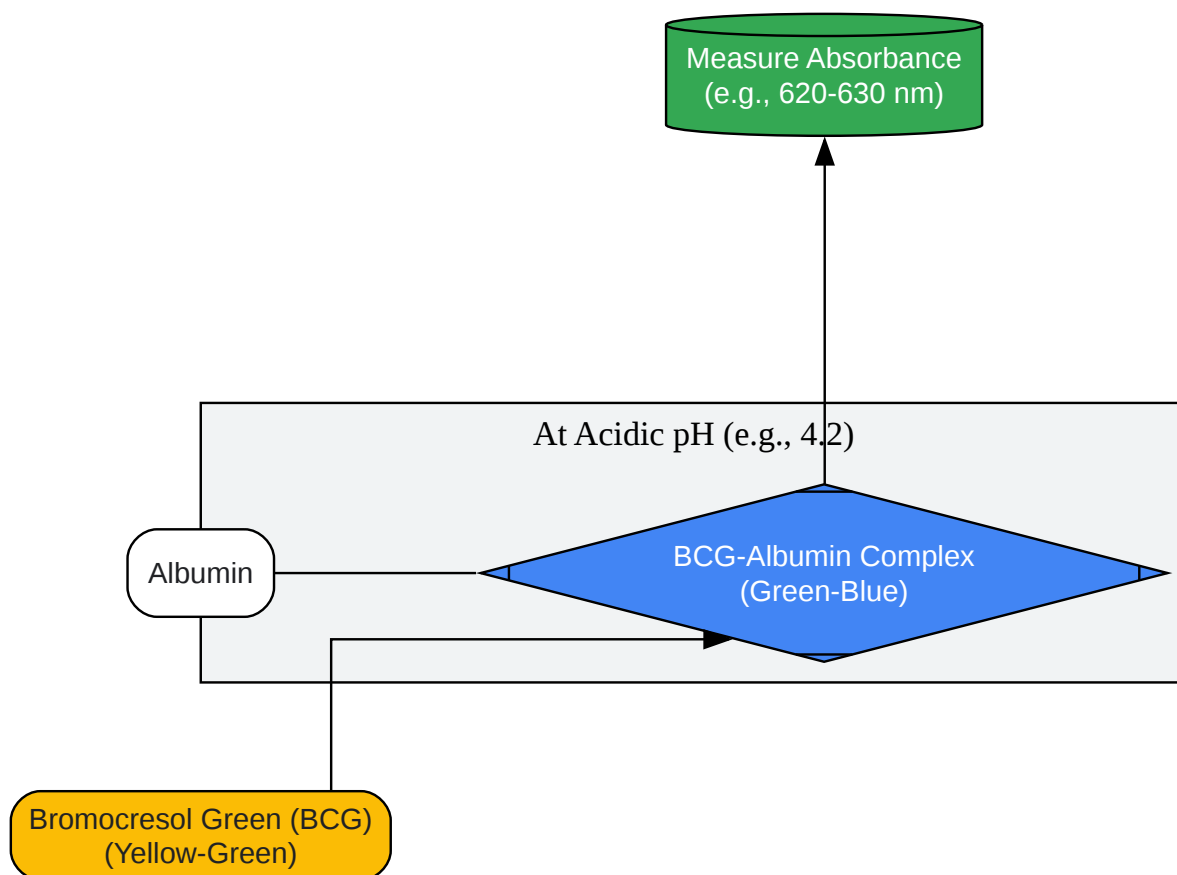
Albumin is the most abundant plasma protein in humans, accounting for approximately 60% of the total serum protein.[1] It plays crucial physiological roles, including the maintenance of colloid osmotic pressure and the transport of various substances such as fatty acids, bilirubin, hormones, and drugs.[1][2] The concentration of albumin in serum or plasma is a key diagnostic indicator for a variety of conditions, including liver disease, kidney disease, malnutrition, and dehydration.[2][3] The Bromocresol Green (BCG) method is a simple, rapid, and widely used colorimetric assay for the quantitative determination of albumin in biological samples.[4]

## Principle of the Method

The spectrophotometric determination of albumin using bromocresol green is based on the specific binding of the anionic dye, bromocresol green, to albumin at an acidic pH (typically 4.0-4.3).[1][2][3][4] In its unbound form, the BCG indicator is yellow-green.[1][2] Upon binding to albumin, the BCG-albumin complex forms, causing a shift in the absorption wavelength and a color change to green-blue.[1][2] The intensity of the color formed is directly proportional to the albumin concentration in the sample and can be measured spectrophotometrically.[2][5]

## Chemical Reaction Principle

The underlying chemical principle involves the interaction of the sulfonephthalein dye, bromocresol green, with albumin. At an acidic pH, the BCG molecule is protonated. When it binds to the albumin molecule, there is a conformational change in the dye molecule, leading to a shift in its maximum absorbance wavelength.



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Caption: Binding of Bromocresol Green to Albumin.

## Experimental Protocols

This section provides a detailed methodology for the determination of albumin using the bromocresol green method. The protocol is suitable for manual application using a spectrophotometer.

### Materials and Reagents

- Bromocresol Green (BCG) Reagent
- Albumin Standard (e.g., 5 g/dL)[2]
- Serum, EDTA plasma, or other biological samples[2]
- Spectrophotometer capable of measuring absorbance at 620-630 nm[2]
- Matched cuvettes (1.0 cm light path)[2]
- Micropipettes and tips
- Test tubes
- Distilled or deionized water
- 0.9% NaCl solution (for dilutions)

#### Reagent Preparation

The BCG reagent is often commercially available and ready to use.[2] A typical composition of the BCG reagent is provided in the table below. If preparing in-house, ensure all components are fully dissolved in distilled water. The final pH should be adjusted to 4.2.

Component	Concentration
Bromocresol Green	0.12 mmol/L
Succinate Buffer	75 mmol/L, pH 4.2
Non-ionic Surfactant (e.g., Brij-35)	Varies (e.g., 2 g/L)
Preservative (e.g., Sodium Azide)	Varies (e.g., 0.5 g/L)

#### Preparation of Albumin Standards

A standard curve should be prepared for each assay run. Dilute the albumin standard (e.g., 5 g/dL) with 0.9% NaCl or distilled water to obtain a series of standards with known concentrations.

Standard	Concentration (g/dL)	Volume of Stock (μL)	Volume of Diluent (μL)
1	5.0	500	0
2	4.0	400	100
3	3.0	300	200
4	2.0	200	300
5	1.0	100	400
Blank	0.0	0	500

### Sample Preparation

- Use serum or EDTA plasma. Avoid using heparinized plasma as heparin can interfere with the assay.[\[2\]](#)
- Samples should be free of hemolysis.[\[6\]](#)
- If albumin concentration is expected to be higher than the linearity limit of the assay (typically 6-7 g/dL), dilute the sample with 0.9% NaCl solution and repeat the measurement.[\[2\]](#)[\[3\]](#)  
Remember to multiply the final result by the dilution factor.

### Assay Procedure

- Pipetting:
  - Label a series of test tubes for the blank, standards, and samples.
  - Pipette 1.0 mL of the BCG reagent into each tube.
  - Add 10 μL of the corresponding standard, sample, or distilled water (for the blank) to each tube.
- Incubation:
  - Mix the contents of each tube thoroughly.

- Incubate at room temperature (15-25°C) for 1 to 5 minutes.[\[3\]](#)[\[6\]](#) The color is generally stable for up to 60 minutes.[\[2\]](#)
- Measurement:
  - Set the spectrophotometer to zero absorbance at 620-630 nm using the reagent blank.
  - Measure the absorbance of each standard and sample.

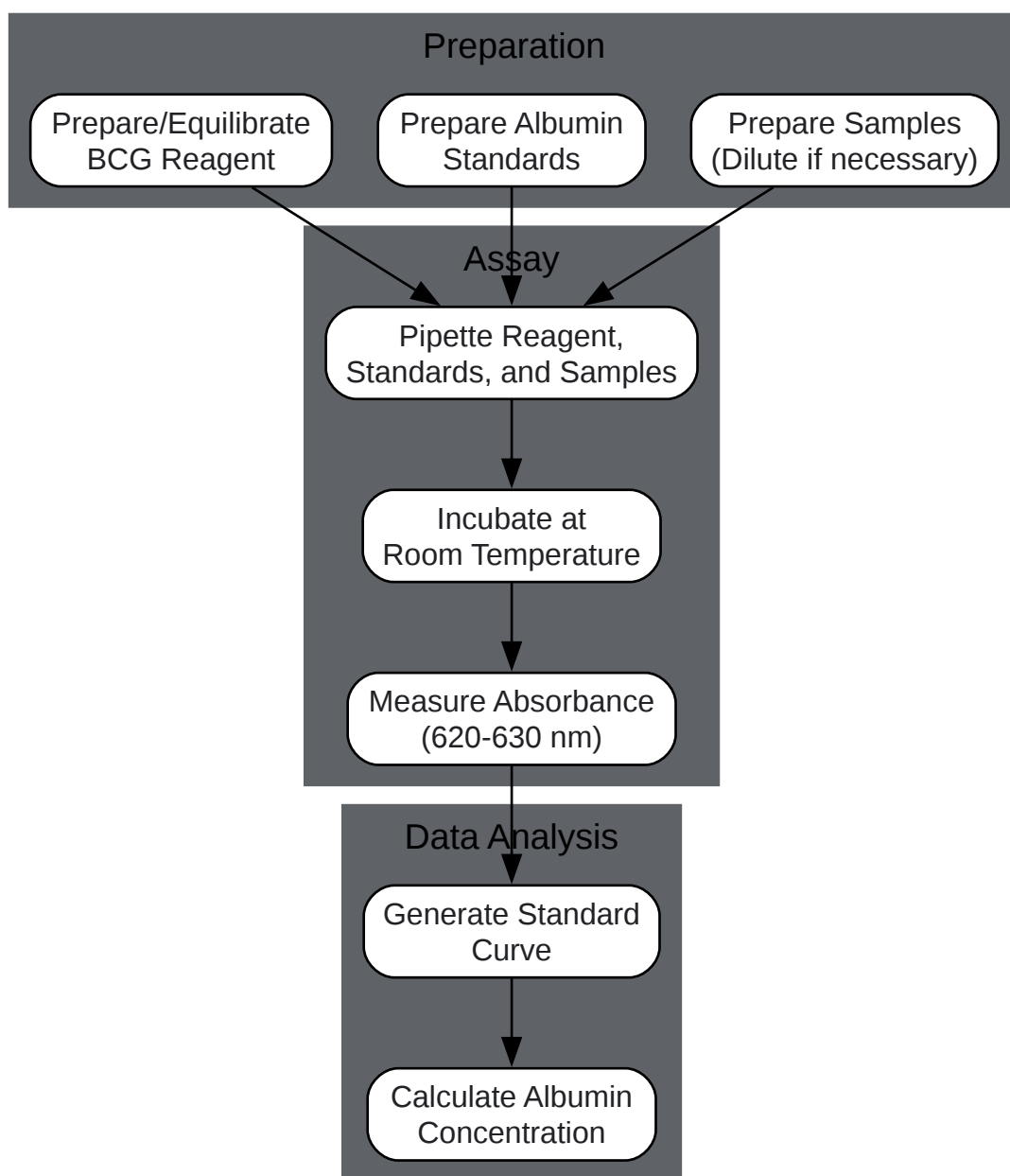
#### Data Analysis

- Standard Curve: Plot the absorbance of the standards against their known concentrations.
- Calculation: Determine the albumin concentration in the samples by interpolating their absorbance values from the standard curve. Alternatively, use the following formula:

$$\text{Albumin Concentration (g/dL)} = (\text{Absorbance of Sample} / \text{Absorbance of Standard}) * \text{Concentration of Standard}$$

#### Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric determination of albumin using the bromocresol green method.



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Caption: Experimental workflow for albumin determination.

## Performance Characteristics

The performance of the bromocresol green assay for albumin determination is summarized in the table below. These values are typical and may vary depending on the specific reagents and instrumentation used.

Parameter	Typical Value
Wavelength	620 - 630 nm[2][3]
Linearity	Up to 6-7 g/dL[2][3]
Detection Limit	0.04 - 1.0 g/dL[2][3]
Incubation Time	1 - 5 minutes[3][6]
Sample Type	Serum, EDTA Plasma[2]
Interferences	Heparin, Hemolysis, Lipemia (at high levels)[2] [3]

### Limitations and Considerations

- The bromocresol green method is known to overestimate albumin levels, especially in patients with inflammation, due to the binding of BCG to other proteins like alpha-1 and alpha-2 globulins.[7]
- For more specific measurements, methods like immunoturbidimetry or capillary electrophoresis may be preferred.[7]
- It is crucial to adhere to the specified incubation times, as prolonged incubation can lead to increased non-specific binding and falsely elevated results.
- Each laboratory should establish its own reference range for albumin concentrations.[2] The typical reference range for serum albumin is 3.5 to 5.0 g/dL.[2]

Disclaimer: This application note is for research use only and is not intended for diagnostic or therapeutic procedures.[4] The provided protocols are for reference, and users should validate the assay for their specific experimental conditions.

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